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Compound of Interest

Compound Name: SE 175

Cat. No.: B1662416

The compound designated SE 175 with CAS number 258278-64-7 is classified as an organic
nitrate. Its primary mechanism of action is the in vivo release of nitric oxide (NO) following
reductive transformation. NO is a critical signaling molecule involved in various physiological
processes, most notably vasodilation.

Mechanism of Action

Organic nitrates, such as SE 175, undergo enzymatic biotransformation to release NO. This
process is complex and can involve several enzymes, including mitochondrial aldehyde
dehydrogenase (mtALDH) and cytochrome P450 enzymes. Once released, NO activates
soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This activation leads to
an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in
turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates several
downstream targets. The ultimate effect is a decrease in intracellular calcium concentrations
and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and
vasodilation.[1] This vasodilatory effect is beneficial in conditions like angina, where it reduces
myocardial oxygen demand.

Quantitative Data

Specific quantitative data for SE 175 (CAS 258278-64-7), such as binding affinities or IC50
values for specific enzymes, are not readily available in the public domain. The activity of NO
donors is typically characterized by their physiological effects, such as changes in blood
pressure or vessel diameter.
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Experimental Protocols

In Vitro Assessment of Vasodilation:

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).

o Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt
solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 and 5% CO2 at 37°C.

» Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent like
phenylephrine or norepinephrine.

» Drug Application: Once a stable contraction is achieved, add cumulative concentrations of
SE 175 to the organ bath.

o Data Recording: Record the changes in isometric tension to determine the concentration-
response curve and calculate the EC50 value for vasodilation.

Signaling Pathway Diagram
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Caption: Mechanism of action of SE 175 as a nitric oxide donor.

FUT-175 (Nafamostat Mesilate): A Broad-Spectrum
Serine Protease Inhibitor

FUT-175, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor with a
wide range of therapeutic applications, including as an anticoagulant and in the treatment of
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acute pancreatitis.[3][4][5]

Mechanism of Action

FUT-175 acts as a potent, reversible, and competitive inhibitor of various serine proteases.[3]

[4] It forms a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the

active site of these proteases, thereby blocking their catalytic activity. The enzymes inhibited by

FUT-175 include key players in the coagulation cascade (thrombin, factor Xa), fibrinolysis

(plasmin), the complement system (C1r, C1s), and inflammation (kallikrein, trypsin).[3][6] Its

anticoagulant effect stems from the inhibition of thrombin and Factor Xa, which are crucial for

the formation of fibrin clots.[3] Its anti-inflammatory properties are attributed to the inhibition of

kallikrein and the complement cascade.[7]

Quantitative Data

Target Enzyme IC50 Value Reference
Trypsin 108 M [6]
Cir 107 M [6]
Cls 107 M [6]
Thrombin 10-¢ M [6]
Kallikrein 107" M [6]
Plasmin 10-¢M [6]

Complement-mediated
_ 1.3x10-"Mto4.0x 10’ M
hemolysis

[8]

C3a, C4a, C5a generation 3-43 uM

[9]

Experimental Protocols

In Vitro Protease Inhibition Assay:

e Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.qg.,

trypsin) and a corresponding chromogenic or fluorogenic substrate.
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« Inhibitor Preparation: Prepare serial dilutions of FUT-175.

e Assay Procedure: In a microplate, combine the enzyme, substrate, and varying
concentrations of FUT-175 in a suitable buffer.

e Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme
and measure the rate of substrate cleavage by monitoring the change in absorbance or
fluorescence over time using a plate reader.

» Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to
a suitable model to determine the IC50 value.

Signaling Pathway Diagram
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Caption: FUT-175 inhibits key serine proteases in the coagulation and complement cascades.
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IK-175: A Selective Aryl Hydrocarbon Receptor
(AHR) Antagonist

IK-175 is a novel, orally bioavailable, and selective antagonist of the aryl hydrocarbon receptor
(AHR).[10][11][12] It is being investigated for its potential in cancer immunotherapy.[12]

Mechanism of Action

The AHR is a ligand-activated transcription factor that plays a role in regulating immune
responses.[12] In the tumor microenvironment, AHR can be activated by various ligands, such
as kynurenine, a metabolite of tryptophan.[11][12] This activation leads to the suppression of
anti-tumor immunity by promoting the differentiation of regulatory T cells (Tregs) and inhibiting
the function of cytotoxic T lymphocytes (CTLs).[11] IK-175 competitively binds to the AHR,
preventing its activation by endogenous ligands.[13] By blocking AHR signaling, IK-175 aims to
reverse immune suppression within the tumor microenvironment, thereby enhancing the body's
ability to recognize and eliminate cancer cells.[11][12] Preclinical studies have shown that IK-
175 can decrease the expression of AHR target genes, reduce the production of anti-
inflammatory cytokines (e.qg., IL-22), and increase the production of pro-inflammatory cytokines
(e.g., IL-2).[11]

Quantitative Data

Assay Cell Line Species Agonist IC50 Value Reference
DRE-
_ VAF347 (80
Luciferase HepG2 Human M) <0.5uM [14][15]
n
Reporter

Experimental Protocols

AHR Reporter Gene Assay:

e Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect them
with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a
luciferase gene.
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» Compound Treatment: Treat the transfected cells with an AHR agonist (e.g., VAF347) in the
presence of varying concentrations of IK-175.

« Incubation: Incubate the cells for a sufficient period to allow for gene expression.
o Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

o Data Analysis: Normalize the luciferase activity to a control and plot the inhibition curve to
determine the IC50 value of IK-175.

Signaling Pathway Diagram
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Caption: IK-175 competitively inhibits the AHR signaling pathway.

TMEM175: A Lysosomal lon Channel

Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a crucial
role in maintaining lysosomal pH and function.[16][17] While "SE 175" is not a direct inhibitor of
TMEML175, the "175" designation warrants its mention. TMEM175 dysfunction has been linked
to Parkinson's disease.[16][18] The channel's activity can be modulated by various small
molecules, and it is a target for the development of new therapeutics for neurodegenerative
diseases.[19][20] The primary known inhibitor of TMEM175 is 4-aminopyridine (4-AP).[21]
Recent research has focused on discovering more selective inhibitors to better understand the
physiological roles of this channel.[21][22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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